what are the chemical properties of Guaiacol-d3
what are the chemical properties of Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol-d3, also known as 2-Methoxyphenol-d3, is the deuterated analogue of Guaiacol. In this isotopologue, the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution makes Guaiacol-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate quantification of the target analyte, Guaiacol.
This technical guide provides a comprehensive overview of the chemical properties of Guaiacol-d3, including its physical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in the analysis of volatile phenols.
Chemical and Physical Properties
Guaiacol-d3 is a light yellow to light brown liquid under standard conditions.[2] The fundamental chemical and physical properties of Guaiacol-d3 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(methoxy-d3)phenol | [3] |
| Synonyms | o-(Methoxy-d3)-phenol, 1-Hydroxy-2-(methoxy-d3)-benzene, 2-Hydroxyanisole-d3 | [4] |
| CAS Number | 74495-69-5 | [4] |
| Molecular Formula | C₇H₅D₃O₂ | [4] |
| Molecular Weight | 127.16 g/mol | [4][5] |
| Appearance | Light yellow to light brown liquid | [2] |
| Boiling Point | 205 °C | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. | [2] |
| Purity | Typically ≥99.0% | [2] |
| Isotopic Enrichment | Typically >95.0% |
Spectroscopic Properties
The key to Guaiacol-d3's utility as an internal standard lies in its distinct spectroscopic signature compared to unlabeled Guaiacol.
Mass Spectrometry
In mass spectrometry, Guaiacol-d3 exhibits a molecular ion peak that is 3 mass units higher than that of Guaiacol. This mass difference allows for baseline separation of the analyte and the internal standard, enabling precise ratiometric quantification. The fragmentation pattern is expected to be similar to that of Guaiacol, with characteristic losses of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signal corresponding to the methoxy protons will be absent for Guaiacol-d3. The aromatic protons will show a similar splitting pattern to unlabeled Guaiacol. In ¹³C NMR, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a characteristic upfield shift compared to the protonated methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Guaiacol-d3 will be very similar to that of Guaiacol. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹).
Chemical Reactivity and Stability
Guaiacol-d3 is a stable compound under recommended storage conditions.[2] Like its non-deuterated counterpart, it is sensitive to light and air, which can cause it to darken over time. It is incompatible with strong oxidizing agents, strong bases, and strong acids. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
Synthesis of Guaiacol-d3
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed synthesis of Guaiacol-d3 via methylation of catechol.
Experimental Protocol: Use of Guaiacol-d3 as an Internal Standard for the Quantification of Guaiacol in Wine by GC-MS
This protocol provides a general framework for the use of Guaiacol-d3 as an internal standard for the quantification of Guaiacol in a wine matrix. This method is particularly relevant for the analysis of "smoke taint" in wine, where Guaiacol is a key marker compound.[4]
Materials and Reagents
-
Guaiacol-d3 solution (Internal Standard Stock): Prepare a stock solution of Guaiacol-d3 in methanol at a concentration of 100 mg/L.
-
Guaiacol solution (Calibration Standard Stock): Prepare a stock solution of unlabeled Guaiacol in methanol at a concentration of 100 mg/L.
-
Model Wine Solution: A solution of 12% ethanol in water, adjusted to pH 3.5 with tartaric acid.
-
Sodium Chloride (NaCl)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Sample Vials (20 mL headspace vials with screw caps and septa)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler with Solid-Phase Microextraction (SPME) capability
-
SPME Fiber (e.g., DVB/CAR/PDMS)
Experimental Workflow
The overall workflow for the quantitative analysis is illustrated below:
Caption: Workflow for Guaiacol quantification using Guaiacol-d3.
Detailed Procedure
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the model wine solution with the Guaiacol stock solution to achieve final concentrations ranging from 0.1 to 100 µg/L.
-
Transfer 10 mL of each calibration standard into a 20 mL headspace vial.
-
Add 10 µL of the Guaiacol-d3 internal standard stock solution to each vial.
-
Add 2 g of NaCl to each vial to enhance the extraction efficiency.
-
-
Preparation of Wine Samples:
-
Transfer 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 10 µL of the Guaiacol-d3 internal standard stock solution.
-
Add 2 g of NaCl.
-
-
HS-SPME-GC-MS Analysis:
-
Incubation: Incubate the vials at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.
-
Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
GC Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature program to separate the analytes. A typical program might be: hold at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for Guaiacol (e.g., m/z 124, 109, 81) and Guaiacol-d3 (e.g., m/z 127, 112, 84).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Guaiacol to the peak area of Guaiacol-d3.
-
Construct a calibration curve by plotting this ratio against the concentration of Guaiacol.
-
For the wine samples, calculate the ratio of the peak area of Guaiacol to the peak area of Guaiacol-d3.
-
Determine the concentration of Guaiacol in the wine samples by using the equation of the calibration curve.
-
Conclusion
Guaiacol-d3 is a highly effective and reliable internal standard for the accurate quantification of Guaiacol in various matrices. Its distinct mass spectrometric properties, coupled with its chemical similarity to the analyte, minimize variations in sample preparation and analysis, leading to high-quality, reproducible data. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize Guaiacol-d3 in their analytical workflows.
